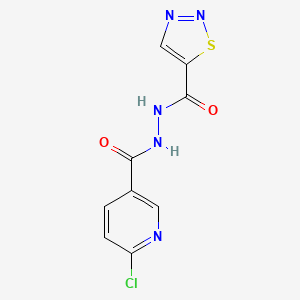

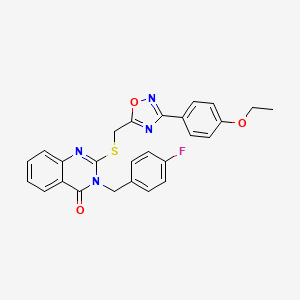

![molecular formula C34H32Cl2O4S2 B2543008 3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 329779-52-4](/img/structure/B2543008.png)

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule featuring multiple aromatic rings, chlorophenyl groups, methoxyphenyl groups, and sulfanyl linkages. It is likely to be synthesized for its potential applications in pharmaceuticals or materials science due to the presence of functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting with simpler aromatic compounds. For instance, the photochemistry of 4-chlorophenol and 4-chloroanisole can lead to the generation of aryl cations, which can further react with pi nucleophiles to yield arylated products . Additionally, the synthesis of thiophene-containing compounds, as seen in the preparation of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, involves reactions with malononitrile and chloroacetone, followed by cyclization . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate chlorophenyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structure of a thiophene-containing compound was optimized and confirmed by X-ray crystallography, with further computational analysis using DFT and NBO methods . Similarly, the crystal structure and Hirshfeld surface analysis of a related compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, provided insights into its three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

Compounds with chlorophenyl and methoxyphenyl groups can undergo various chemical reactions. For instance, benzo[b]thiophene sulfoxides can react with sulfur- and oxygen-containing nucleophiles under different conditions, leading to functionalized products . Moreover, the generation of the ethenethiolate anion and its reaction with chloromethyl alkyl ethers and sulfides can afford alkoxy(vinylthio)methanes and alkylthio(vinylthio)methanes, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of chlorophenyl groups can impact the compound's reactivity and solubility, while methoxy groups can affect its polarity and hydrogen bonding capacity. The crystal structure analysis often reveals the presence of supramolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's melting point, solubility, and stability . Additionally, the optical and thermal properties of a related heterocyclic compound were studied using UV-visible spectroscopy and thermal analysis, indicating its transparency in the visible region and thermal stability .

Aplicaciones Científicas De Investigación

Chemiluminescence Studies

The compound, as part of sulfanyl-substituted bicyclic dioxetanes, was investigated for its base-induced chemiluminescence properties. Specifically, the compound was found to emit light upon decomposition, indicating potential applications in chemiluminescent assays or sensors (Watanabe et al., 2010).

Reactivity with N,N-Binucleophilic Agents

The reactivity of a structurally related furanone compound with various N,N-binucleophilic agents was studied, leading to the formation of diverse heterocyclic compounds. This signifies the chemical versatility and potential for generating a wide array of derivatives for further exploration in various fields of chemical research (Kosolapova et al., 2013).

X-Ray Structural Analysis

The compound’s structure and derivatives were characterized using X-ray structural analysis. This fundamental research aids in understanding the molecular geometry and electronic structure, which are crucial for predicting reactivity and interaction with biological targets (Krasnova et al., 2013).

Synthesis and Antibacterial Activity

A structurally related compound's synthesis method and its antibacterial activity were investigated, showcasing the potential pharmaceutical applications of these compounds in fighting bacterial infections (Hu et al., 2006).

Photogeneration and Reactivity

The photochemistry of related compounds, leading to the generation of aryl cations, was studied. This has implications in the field of photochemistry and can be leveraged in synthesizing new molecules or in photodynamic therapy (Protti et al., 2004).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-[2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32Cl2O4S2/c1-39-29-15-7-23(8-16-29)31(37)21-33(25-3-11-27(35)12-4-25)41-19-20-42-34(26-5-13-28(36)14-6-26)22-32(38)24-9-17-30(40-2)18-10-24/h3-18,33-34H,19-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWFFKLMRWUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCSC(CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

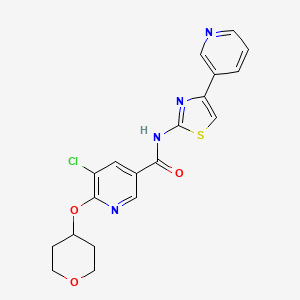

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)

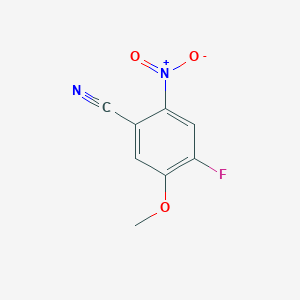

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)

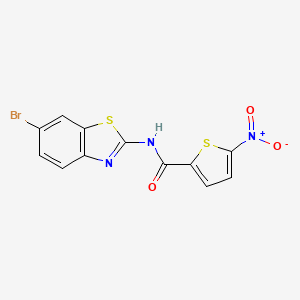

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)

![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)